3-Methyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione
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Overview
Description
3-Methyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This specific compound features a unique combination of methyl, prop-2-enyl, and oxopropylsulfanyl groups attached to the purine core, which may impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the purine core, followed by the introduction of the methyl, prop-2-enyl, and oxopropylsulfanyl groups through various substitution and addition reactions. Key steps may include:
Alkylation: Introduction of the methyl group using methyl iodide or methyl sulfate.
Allylation: Addition of the prop-2-enyl group via allyl bromide in the presence of a base.
Thioether Formation: Attachment of the oxopropylsulfanyl group using a thiol and an appropriate electrophile.
Industrial Production Methods: Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group in the oxopropylsulfanyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Bases: Sodium hydride or potassium tert-butoxide for nucleophilic substitution.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Substituted Purines: From nucleophilic substitution reactions.
Chemistry:
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic processes.
Material Science:
Biology and Medicine:
Drug Development: Its purine core suggests potential as a scaffold for developing new pharmaceuticals, particularly antiviral or anticancer agents.
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways involving purines.
Industry:
Agriculture: Possible use in the development of agrochemicals.
Pharmaceuticals: As an intermediate in the synthesis of more complex therapeutic agents.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In a biological context, it might interact with enzymes or receptors involved in purine metabolism. The presence of the oxopropylsulfanyl group could influence its binding affinity and specificity, potentially inhibiting or modulating enzyme activity.
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Another purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Similar structure but with different biological effects.
Allopurinol (4-Hydroxypyrazolo[3,4-d]pyrimidine): Used in the treatment of gout due to its ability to inhibit xanthine oxidase.
Uniqueness: 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives. The combination of methyl, prop-2-enyl, and oxopropylsulfanyl groups is not commonly found in other compounds, potentially leading to novel applications and interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-7(2)5-17-9-10(14-13(17)21-6-8(3)18)16(4)12(20)15-11(9)19/h1,5-6H2,2-4H3,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEKDZWQYOXUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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